1-(6-Piperidin-1-ylpyridazin-3-yl)azepane
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Overview
Description
1-(6-Piperidin-1-ylpyridazin-3-yl)azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a pyridazine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Piperidin-1-ylpyridazin-3-yl)azepane can be achieved through various synthetic routes. One common method involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system. The reaction involves the conversion of the nitro group into a singlet nitrene, followed by hydrogenolysis to yield the azepane .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis of linear precursors followed by cyclization and elaboration. Techniques such as ring-closing metathesis and reduction or Beckmann rearrangement of functionalized piperidones are commonly employed .
Chemical Reactions Analysis
Types of Reactions
1-(6-Piperidin-1-ylpyridazin-3-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
1-(6-Piperidin-1-ylpyridazin-3-yl)azepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-Piperidin-1-ylpyridazin-3-yl)azepane involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[6-(Piperazin-1-yl)pyridazin-3-yl]azepane: Similar structure but with a piperazine ring instead of a piperidine ring.
1-Nitroso-Azepane: Contains a nitroso group, which imparts different chemical properties.
Benzodiazepines: Seven-membered heterocycles with different substituents and pharmacological properties.
Uniqueness
1-(6-Piperidin-1-ylpyridazin-3-yl)azepane is unique due to its specific ring structure and the presence of both piperidine and pyridazine rings. This combination of rings provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(6-piperidin-1-ylpyridazin-3-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-5-11-18(10-4-1)14-8-9-15(17-16-14)19-12-6-3-7-13-19/h8-9H,1-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYOEFAUMSOFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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